

selpercatinib in vivo efficacy RET mutant xenograft models

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Compound Focus: Selpercatinib

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In Vivo Efficacy in RET-Driven Xenograft Models

Tumor Model (Cell Line)	RET Alteration Type	Treatment & Dose	Tumor Growth Inhibition (TGI%)	Citation
Ba/F3-KIF5B-RET Fusion (Wild-type) Selpercatinib (3 mg/kg, BID) BYS10 (3 mg/kg, BID) 57.06% 78.45% (P < 0.001) [1] [2]				
Ba/F3-KIF5B-RET-V804L Gatekeeper Mutation Selpercatinib (3 mg/kg, BID) BYS10 (3 mg/kg, BID) 79.48% 94.67% (P < 0.05) [1] [2]				
Ba/F3-KIF5B-RET-G810R Solvent-Front Mutation Selpercatinib (10 mg/kg, BID) BYS10 (10 mg/kg, BID) 35.37% 65.96% (P < 0.001) [1] [2]				
Ba/F3-KIF5B-RET-G810S Solvent-Front Mutation Selpercatinib (10 mg/kg, BID) BYS10 (10 mg/kg, BID) 82.15% 112.59% (P < 0.001) [1] [2]				
Ba/F3-KIF5B-RET(L730I) Roof Mutation Selpercatinib (16 mg/kg, BID) Pralsetinib (40 mg/kg, QD) Caused tumor regression No significant inhibition [3]				

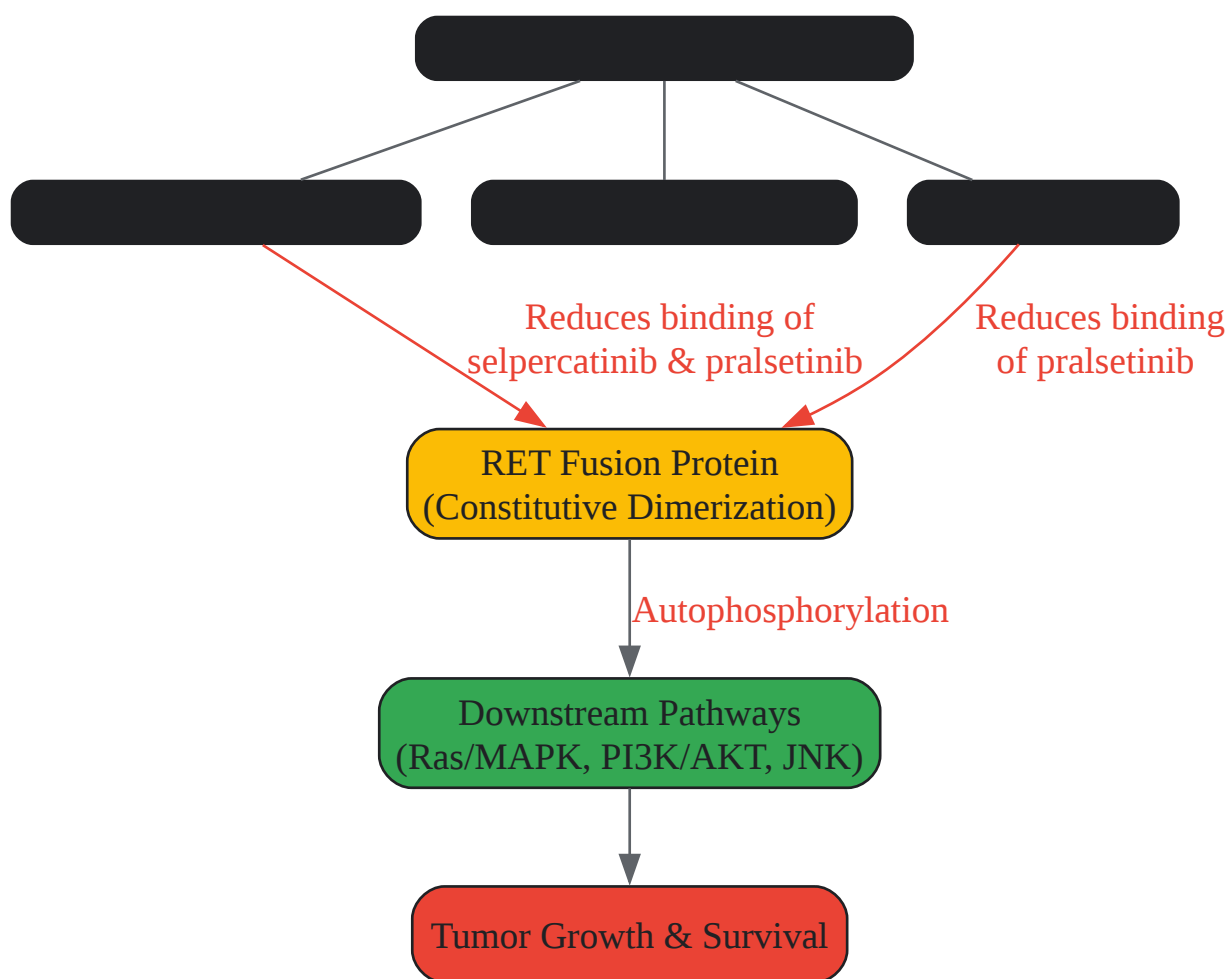
Experimental Methodologies

The data in the table above were generated using standardized, rigorous preclinical protocols. Here are the key methodological details:

- Model Establishment: **Studies used immunodeficient mice (e.g., B-NDG, NPSG, NOD SCID) subcutaneously injected with Ba/F3 cells engineered to express human RET fusions or mutations** [1] [2]. These models are a mainstay for evaluating the efficacy of targeted therapies.
- Dosing Regimen: **Treatment began once the average tumor volume reached 80-120 mm³**. Mice were randomly grouped and drugs were administered orally, typically **twice daily (BID)**, for 11-19 consecutive days [1] [2]. **Selpercatinib** was often used as the primary benchmark for comparison.
- Efficacy Endpoint: **The primary efficacy metric was Tumor Growth Inhibition (TGI%)**, calculated using the formula:
$$\text{TGI\%} = (1 - \frac{\text{Tumor Volume Change of Treatment Group}}{\text{Tumor Volume Change of Control Group}}) \times 100\%$$
. A TGI% over 100% indicates tumor regression [1] [2].
- Mechanism Validation: **Potent suppression of RET phosphorylation by BYS10 was confirmed via Western blot analysis**. Furthermore, **molecular docking studies** explained its superior activity against G810 mutations by demonstrating an optimized binding mode that mitigates steric clashes caused by the mutation [1] [2].

RET Signaling and Inhibitor Resistance Mechanisms

Oncogenic RET alterations lead to ligand-independent activation, driving tumor growth. A key challenge is the emergence of on-target resistance mutations that impair drug binding.



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*RET signaling and common resistance mutations. G810 mutations confer strong resistance to both **selpercatinib** and **pralsetinib**, while L730 mutations are primarily resistant to **pralsetinib** [3] [4].*

Research Implications and Future Directions

- Resistance Landscape: Resistance to **selpercatinib** is often mediated by on-target mutations like **G810** or off-target mechanisms such as MET amplification or activation of alternative pathways (e.g., RAS/MAPK) that bypass RET inhibition [4].
- Next-Generation RET Inhibitors: The superior efficacy of **BYS10** and **EP0031** against solvent-front mutations in preclinical models establishes them as promising third-generation RET inhibitors designed to overcome these resistance challenges [1] [5].
- Alternative Modalities: Beyond traditional inhibitors, emerging strategies like targeted protein degradation are being explored. Heterobifunctional degraders can eliminate the RET protein itself,

showing preclinical efficacy against various mutants, including G810R, offering a potential future avenue to circumvent resistance [6].

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References

1. BYS10, a novel selective RET inhibitor, exhibits potent ... [frontiersin.org]
2. BYS10, a novel selective RET inhibitor, exhibits potent ... - PMC [pmc.ncbi.nlm.nih.gov]
3. The L730V/I RET roof mutations display different activities ... [nature.com]
4. The evolution of RET inhibitor resistance in RET-driven ... [nature.com]
5. RET Highlights - 2025 American Society of Clinical ... [happylungsproject.org]
6. Discovery of an orally bioavailable, CNS active pan-mutant ... [pubs.rsc.org]

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